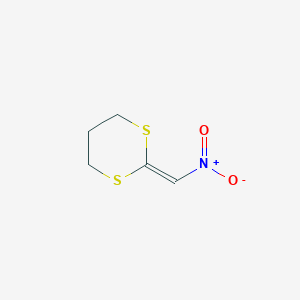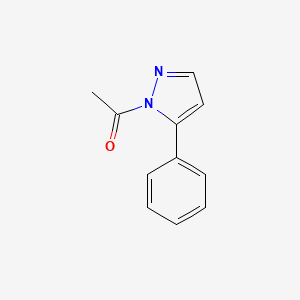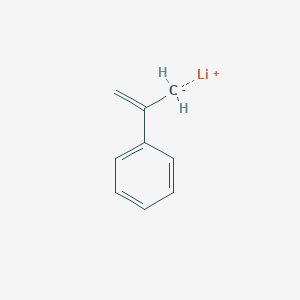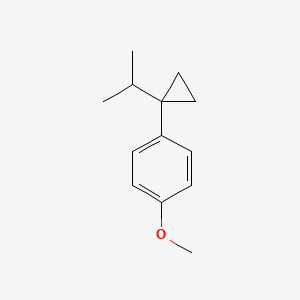
gamma-Carboxyglutamylleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Carboxyglutamylleucine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a dipeptide consisting of gamma-carboxyglutamic acid and leucine. Gamma-carboxyglutamic acid is known for its role in blood coagulation and bone metabolism, while leucine is an essential amino acid involved in protein synthesis and metabolic regulation.
準備方法
Synthetic Routes and Reaction Conditions
Gamma-Carboxyglutamylleucine can be synthesized through a series of chemical reactions involving the coupling of gamma-carboxyglutamic acid and leucine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
Gamma-Carboxyglutamylleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Gamma-Carboxyglutamylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: this compound is used in the development of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of gamma-Carboxyglutamylleucine involves its interaction with specific molecular targets and pathways. Gamma-carboxyglutamic acid residues in the compound can bind to metal ions, which play a crucial role in its biological activity. These interactions can influence various cellular processes, including blood coagulation and bone metabolism.
類似化合物との比較
Gamma-Carboxyglutamylleucine can be compared with other similar compounds, such as:
Gamma-Carboxyglutamic Acid: Known for its role in blood coagulation and bone metabolism.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Gamma-Carboxyglutamylvaline: Another dipeptide with similar properties but different biological activities.
特性
CAS番号 |
64153-44-2 |
|---|---|
分子式 |
C12H20N2O7 |
分子量 |
304.30 g/mol |
IUPAC名 |
2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |
InChIキー |
DCWOKAPZXIAWMW-JGVFFNPUSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)










![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
